

Solubility Profile of 2,3-Dibromo-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3-Dibromo-5-nitropyridine**

Cat. No.: **B100588**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2,3-Dibromo-5-nitropyridine** in organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on the compound's physicochemical properties, theoretical solubility considerations, and a detailed experimental protocol for determining its solubility. This allows for an accurate assessment of **2,3-Dibromo-5-nitropyridine**'s behavior in various solvent systems, which is critical for applications in chemical synthesis, purification, and formulation development.

Introduction to 2,3-Dibromo-5-nitropyridine

2,3-Dibromo-5-nitropyridine is a halogenated and nitrated pyridine derivative with the chemical formula $C_5H_2Br_2N_2O_2$. Its molecular structure, featuring a pyridine ring substituted with two bromine atoms and a nitro group, renders it a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. The strategic placement of these functional groups allows for selective chemical modifications, making it a versatile building block in medicinal chemistry and materials science. An understanding of its solubility is paramount for designing reaction conditions, developing purification strategies, and formulating final products.

Physicochemical Properties

A summary of the key physical and chemical properties of **2,3-Dibromo-5-nitropyridine** is presented below.

Property	Value	Reference
Molecular Formula	C ₅ H ₂ Br ₂ N ₂ O ₂	[1][2]
Molecular Weight	281.89 g/mol	[2]
CAS Number	15862-36-9	[2][3]
Melting Point	78°C	[2]
Boiling Point	311.4°C	[2]
Appearance	Not specified (likely a solid at room temperature)	
Storage	2-8°C	[2]

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for **2,3-Dibromo-5-nitropyridine** in various organic solvents at different temperatures. However, based on its chemical structure, a qualitative assessment of its expected solubility can be made. The presence of the polar nitro group and the nitrogen atom in the pyridine ring suggests that it would exhibit some solubility in polar organic solvents. Conversely, the nonpolar bromine atoms and the aromatic ring might contribute to solubility in less polar solvents.

Given the lack of available data, experimental determination of solubility is necessary for any application requiring precise concentrations.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of **2,3-Dibromo-5-nitropyridine** in an organic solvent of interest. This protocol is based on the widely used isothermal equilibrium method.

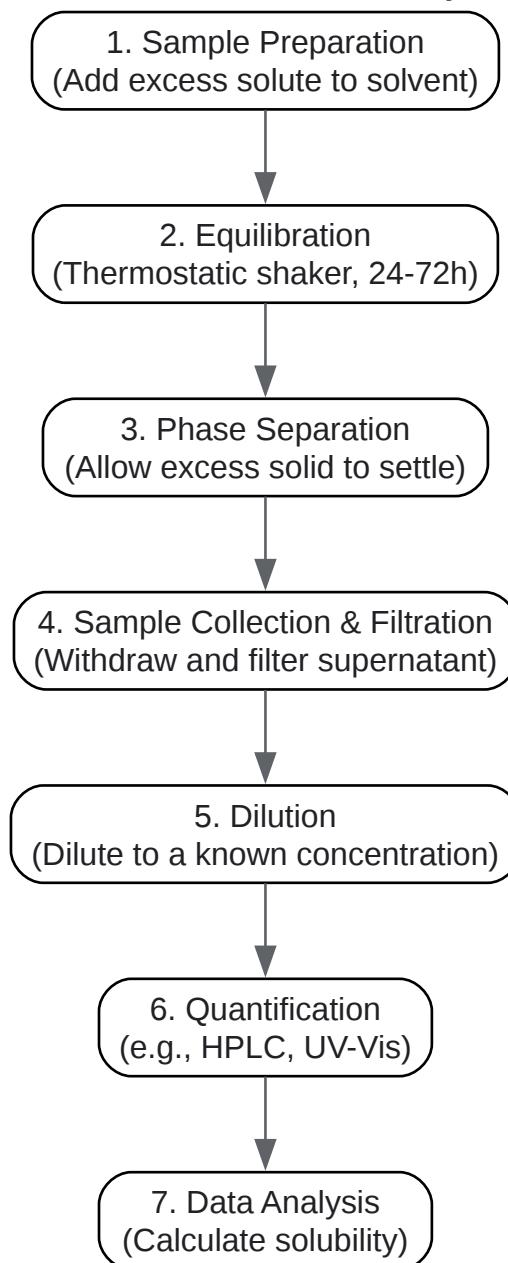
Principle

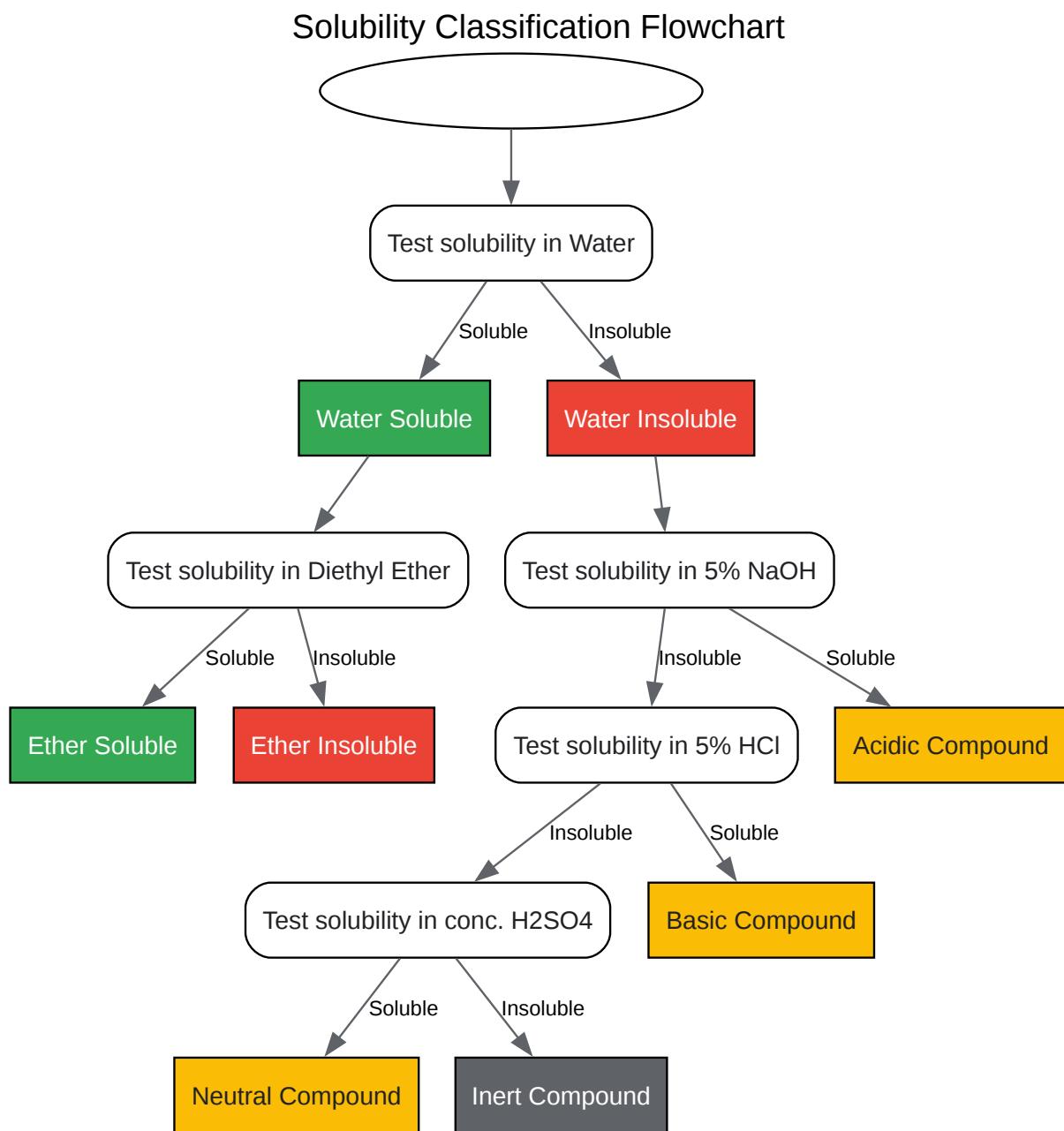
This method involves creating a saturated solution of the compound in a specific solvent at a constant temperature. By analyzing a known amount of the saturated solution and determining the mass of the dissolved solute, the solubility can be accurately calculated.

Materials and Equipment

- **2,3-Dibromo-5-nitropyridine**
- Selected organic solvent(s) of high purity
- Analytical balance
- Thermostatic shaker or water bath
- Centrifuge
- Volumetric flasks and pipettes
- Vials with tight-fitting caps
- Syringe filters (chemically compatible with the solvent)
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure


- Preparation of Saturated Solutions:
 - Add an excess amount of **2,3-Dibromo-5-nitropyridine** to a vial to ensure that undissolved solid remains after equilibrium is reached.
 - Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.
 - Tightly seal the vial to prevent solvent evaporation.
 - Repeat this process for each solvent to be tested.


- Equilibration:
 - Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).
 - Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, with continuous agitation. This ensures that the solution becomes fully saturated.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
 - Immediately filter the collected solution using a syringe filter that is compatible with the solvent to remove any remaining solid particles.
 - Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
- Quantification:
 - Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of **2,3-Dibromo-5-nitropyridine**.
 - Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
- Calculation of Solubility:
 - Calculate the concentration of the undiluted saturated solution based on the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dibromo-5-nitropyridine | C5H2Br2N2O2 | CID 1201425 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dibromo-5-nitropyridine [myskinrecipes.com]
- 3. 15862-36-9 | 2,3-Dibromo-5-nitropyridine | Bromides | Ambeed.com [ambeed.com]
- To cite this document: BenchChem. [Solubility Profile of 2,3-Dibromo-5-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100588#solubility-of-2-3-dibromo-5-nitropyridine-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com